molecular formula C9H6N2O3 B1317802 5-(3-Pyridyl)isoxazole-3-carboxylic Acid CAS No. 893638-39-6

5-(3-Pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B1317802
CAS No.: 893638-39-6
M. Wt: 190.16 g/mol
InChI Key: RAKJDFVYCYOGJO-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structural motif in pharmaceutical chemistry. nih.govrsc.org Its prevalence is due to the ring's ability to act as a versatile pharmacophore, engaging in various non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic effects with biological targets. rsc.org This structural versatility allows isoxazole derivatives to exhibit a broad spectrum of biological activities, making them attractive candidates in drug discovery. rsc.orgnih.gov

In medicinal chemistry, the isoxazole scaffold is a key component in compounds designed to treat a wide range of diseases. nih.gov Research has demonstrated the efficacy of isoxazole-containing molecules as anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and analgesic agents. nih.govnih.gov For example, derivatives of isoxazole-3-carboxamide (B1603040) have been investigated as antagonists for the TRPV1 channel, which is involved in pain and inflammation. nih.gov Similarly, series of 4,5-diaryloisoxazol-3-carboxylic acids have been synthesized and identified as potent inhibitors of leukotriene biosynthesis, which plays a crucial role in various inflammatory diseases. nih.gov The integration of the isoxazole ring can lead to improved physicochemical properties, potentially increasing efficacy and reducing toxicity. researchgate.net

From a synthetic standpoint, the isoxazole ring is a valuable synthon in organic chemistry. nih.gov Its synthesis is well-established, with common methods including the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. nih.gov The relative stability of the ring, coupled with the potential for the weak N-O bond to undergo cleavage reactions, allows for its transformation into other heterocyclic systems or functional groups, further expanding its utility. nih.gov This chemical tractability has enabled the creation of a wide array of complex and bioactive derivatives. rsc.org

Class of Isoxazole DerivativeInvestigated Biological ActivityExample Target/Pathway
Isoxazole-3-carboxamidesAnti-inflammatory / AnalgesicTRPV1 Channel Modulation nih.gov
4,5-Diaryloisoxazol-3-carboxylic acidsAnti-inflammatoryLeukotriene Biosynthesis Inhibition nih.gov
5-Phenylisoxazole-3-carboxylic acidsGout / Hyperuricemia TreatmentXanthine (B1682287) Oxidase Inhibition nih.gov
Indole-containing isoxazolesAnti-inflammatory / AnticancersPLA₂ Inhibition nih.gov
Pyridinyl isoxazolesAnti-inflammatoryp38α MAP Kinase Inhibition nih.gov
Table 1: Examples of Biological Activities Investigated for Isoxazole-3-Carboxylic Acid Derivatives and Related Scaffolds.

Overview of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid and Related Structures in Scientific Literature

While the broader class of isoxazoles is well-documented, specific research on this compound is more specialized. This compound belongs to a family of heteroaryl-substituted isoxazole carboxylic acids, which are of significant interest to medicinal chemists. The structure combines the isoxazole-3-carboxylic acid moiety, a known pharmacophore, with a pyridyl ring. The pyridine (B92270) ring, a bioisostere of benzene, can introduce desirable properties such as improved water solubility and the ability to form specific hydrogen bonds, which can enhance interaction with biological targets. nih.gov

The scientific literature contains studies on closely related analogs, which provide valuable context for the potential applications of this compound. For instance, extensive research has been conducted on 5-phenylisoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO), a key enzyme in the metabolic pathway that produces uric acid. nih.gov Overproduction of uric acid leads to conditions like gout and hyperuricemia. nih.gov Studies have shown that these compounds can exhibit inhibitory activity in the micromolar to submicromolar range. nih.gov

Further illustrating the research interest in this structural class, a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids was designed and synthesized, also targeting xanthine oxidase. nih.gov This work highlights a common strategy in drug design where different heterocyclic rings (in this case, indole (B1671886) and pyridine) are appended to a core scaffold to modulate activity and properties. One compound from this series demonstrated an IC₅₀ value of 0.13 μM, significantly more potent than the established drug allopurinol. nih.gov Other related structures found in chemical databases include 5-(Pyrimidin-5-yl)isoxazole-3-carboxylic acid , indicating that researchers are exploring various nitrogen-containing aromatic systems at the 5-position of the isoxazole ring. bldpharm.com The investigation of these related structures suggests that this compound is a compound of interest as a potential enzyme inhibitor or modulator of other biological pathways.

Historical Context of Isoxazole Derivatives in Drug Discovery

The journey of isoxazole derivatives in drug discovery is a testament to their enduring importance. The isoxazole ring is not a recent discovery; its chemistry has been explored for over a century, but its application in medicine gained significant traction in the mid-20th century. The inclusion of the isoxazole scaffold in drug molecules has led to the development of several commercially successful therapeutics that are still in use today. nih.govnih.gov

A landmark example is the development of the sulfa drugs. Sulfamethoxazole , an isoxazole-containing antibacterial agent, became a widely used antibiotic, often in combination with trimethoprim. nih.govresearchgate.net Its mechanism of action involves interfering with the synthesis of folic acid in bacteria.

Another major therapeutic class where isoxazoles proved crucial is the β-lactam antibiotics. To combat bacterial resistance to penicillin, particularly from penicillinase-producing Staphylococcus aureus, chemists developed semi-synthetic penicillins. The isoxazolyl penicillins, including Cloxacillin , Dicloxacillin , and Oxacillin , feature a bulky isoxazole group attached to the penicillin core. nih.gov This structural feature sterically hinders the action of β-lactamase enzymes, allowing the antibiotic to remain effective. These drugs became mainstays in the treatment of staphylococcal infections. The U.S. Food and Drug Administration (FDA) has approved more than 20 drugs containing either isoxazole or its isomer, oxazole, for a variety of clinical conditions, underscoring their historical and ongoing significance in medicine. rsc.org

Drug NameTherapeutic ClassSignificance
SulfamethoxazoleAntibacterial (Sulfa Drug)Widely used sulfonamide antibiotic, often combined with trimethoprim. nih.gov
CloxacillinAntibacterial (β-Lactam)A penicillinase-resistant penicillin for treating staphylococcal infections. nih.gov
DicloxacillinAntibacterial (β-Lactam)Another isoxazolyl penicillin with resistance to β-lactamase enzymes. nih.gov
OxacillinAntibacterial (β-Lactam)An early and important member of the penicillinase-resistant penicillins. nih.gov
LeflunomideImmunosuppressive (DMARD)Used in the treatment of rheumatoid arthritis; its active metabolite contains an open isoxazole ring. researchgate.net
Table 2: Historically Significant Marketed Drugs Containing an Isoxazole Scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-4-8(14-11-7)6-2-1-3-10-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKJDFVYCYOGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 3 Pyridyl Isoxazole 3 Carboxylic Acid and Analogues

Regioselective Synthesis Strategies for the Isoxazole-3-carboxylic Acid Core

The regioselective formation of the isoxazole-3-carboxylic acid scaffold is paramount in the synthesis of the target molecule. Control over the substitution pattern on the isoxazole (B147169) ring is crucial for its final properties and biological activity. Several classical and modern synthetic strategies have been developed to achieve this, with 1,3-dipolar cycloaddition reactions, cyclization of pyridine (B92270) and isoxazole moieties, and ring expansion/rearrangement approaches being particularly significant.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation

One of the most powerful and widely used methods for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction. chemtube3d.comnih.gov This reaction typically involves the cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. chemtube3d.comnih.govnih.gov For the synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a key strategy involves the reaction of a nitrile oxide with an alkyne bearing a pyridyl group.

The nitrile oxides themselves are often unstable and are therefore generated in situ. Common methods for their generation include the dehydration of nitroalkanes or the oxidation of aldoximes. The choice of precursors and reaction conditions can significantly influence the regioselectivity of the cycloaddition, leading to either the 3,5-disubstituted or the 3,4-disubstituted isoxazole. For the synthesis of the target compound, a 1,3-dipolar cycloaddition between a nitrile oxide precursor of the carboxylic acid group and 3-ethynylpyridine (B57287) would be a direct approach.

Reactant 1 (Nitrile Oxide Precursor)Reactant 2 (Dipolarophile)ConditionsProductYieldReference
(Z)-2-chloro-N-hydroxynicotinimidoyl chloride3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazolesNaHCO3, THF, Microwave3-(2-Chloropyridin-3-yl)-5-(((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles31-92% nih.gov
AldoximesDimethyl-2-methylene glutarateDiacetoxyiodobenzene, MicrowaveIsoxazoline-derived dimethyl carboxylates70-91% mdpi.com
Substituted AldoximesTerminal AlkynesHydroxy(tosyloxy)iodobenzene (HTIB)3,5-disubstituted isoxazolesHigh nih.gov

Cyclization Reactions Involving Pyridine and Isoxazole Moieties

Another important strategy for the synthesis of pyridyl-isoxazoles involves the cyclization of precursors that already contain either the pyridine or the isoxazole ring. This can involve the formation of the isoxazole ring onto a pre-existing pyridine scaffold or the construction of the pyridine ring from an isoxazole-containing starting material.

An example of the former is the annulation of an isoxazole fragment to a pyridine cycle. This can be achieved, for instance, by starting with a functionalized pyridine derivative, such as a 2-chloro-3-nitropyridine. Through a series of reactions including nucleophilic substitution and intramolecular cyclization, the isoxazole ring can be fused to the pyridine core, leading to isoxazolo[4,5-b]pyridines.

Starting MaterialKey ReagentsReaction TypeProductYieldReference
2-Chloro-3-nitropyridinesEthyl acetoacetate, NaH, K2CO3Annulation of isoxazole to pyridineEthyl isoxazolo[4,5-b]pyridine-3-carboxylatesGood[N/A]
Propargylaminesm-CPBA, CuClOne-pot oxidation/intramolecular cyclization5-Substituted and 3,5-disubstituted isoxazolesUp to 86%[N/A]

Ring Expansion and Rearrangement Approaches to Pyridine Derivatives

Innovative approaches to the synthesis of substituted pyridines, which can be adapted for the synthesis of the target molecule, include ring expansion and rearrangement reactions of isoxazoles. A notable example is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.orgnih.gov This method provides a conceptually new way to construct highly functionalized pyridines from readily available isoxazoles.

The reaction proceeds through the formal insertion of a rhodium vinylcarbenoid across the N-O bond of an isoxazole. The resulting intermediate then undergoes a rearrangement to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. nih.govorganic-chemistry.orgnih.gov This strategy allows for the introduction of a wide variety of substituents onto the pyridine ring, depending on the nature of the starting isoxazole and the vinylcarbenoid. While this method directly produces a pyridine, its application in synthesizing a pyridyl-substituted isoxazole would involve a multi-step process where the pyridine moiety is constructed separately and then coupled to the isoxazole core.

Another rearrangement strategy involves the reaction of isoxazoles with enamines in an inverse electron-demand hetero-Diels-Alder reaction to produce substituted pyridines. This reaction is highly regioselective and tolerant of many functional groups.

Starting MaterialKey ReagentsReaction TypeIntermediate/ProductYieldReference
3,5-Disubstituted isoxazolesVinyldiazo compounds, Rh2(OAc)4, DDQRhodium carbenoid-induced ring expansionHighly functionalized pyridinesGood nih.govorganic-chemistry.orgnih.gov
IsoxazolesEnamines, TiCl4(THF)2, Ti powderInverse electron-demand hetero-Diels-AlderSubstituted pyridinesHigh[N/A]

Modern Synthesis Techniques for Isoxazole Derivatives

In recent years, modern synthetic techniques have been increasingly applied to the synthesis of isoxazole derivatives to improve reaction efficiency, reduce reaction times, and promote greener chemistry. Microwave-assisted synthesis and the development of metal-free reaction conditions are at the forefront of these advancements.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like isoxazoles. nih.govmdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced regioselectivity compared to conventional heating methods.

For the synthesis of pyridyl-isoxazoles, microwave-assisted 1,3-dipolar cycloaddition reactions have been shown to be particularly effective. nih.gov For example, the reaction of (Z)-2-chloro-N-hydroxynicotinimidoyl chloride with various alkynes under microwave irradiation provides a rapid and efficient route to 3-(2-chloropyridin-3-yl)-substituted isoxazoles with good to excellent yields. nih.gov This method is advantageous due to its operational simplicity and the ability to quickly generate a library of compounds for further studies.

Reaction TypeSubstratesConditionsKey AdvantagesYieldReference
1,3-Dipolar Cycloaddition(Z)-2-chloro-N-hydroxynicotinimidoyl chloride and alkynesNaHCO3, THF, MicrowaveRapid, efficient, high regioselectivity31-92% nih.gov
1,3-Dipolar CycloadditionAldoximes and dimethyl-2-methylene glutarateDiacetoxyiodobenzene, MicrowaveReduced reaction times, high yields70-91% mdpi.com

Metal-Free Synthetic Conditions for Isoxazole Scaffolds

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. In the context of isoxazole synthesis, several metal-free approaches have been reported, often relying on the use of alternative activating agents or reaction conditions.

One such approach involves the use of hypervalent iodine reagents, such as diacetoxyiodobenzene, to mediate the oxidative cycloaddition of aldoximes with alkynes. This method provides a metal-free alternative to traditional methods for generating nitrile oxides and has been successfully applied to the synthesis of a variety of isoxazole derivatives. Furthermore, catalyst-free 1,3-dipolar cycloaddition reactions under microwave irradiation have also been developed, offering a clean and efficient route to isoxazoles. nih.gov These metal-free conditions are not only environmentally benign but can also simplify product purification.

Reaction TypeKey Reagents/ConditionsSubstratesProductKey AdvantagesReference
Oxidative [3+2] CycloadditionHypervalent iodine reagentsAldoximes and alkynesDi- and tri-substituted pyrazole-tethered isoxazolesMetal-free, mild conditions[N/A]
1,3-Dipolar CycloadditionMicrowave irradiation, catalyst-free(Z)-2-chloro-N-hydroxynicotinimidoyl chloride and alkynes3-(2-Chloropyridin-3-yl)-substituted isoxazolesEnvironmentally friendly, simple operation nih.gov

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of isoxazole libraries, which can be readily adapted for the production of this compound and its analogues. researchgate.netacs.org This methodology streamlines the purification process, as excess reagents and soluble byproducts are simply washed away from the resin-bound product. The core of this strategy typically involves the immobilization of one of the key building blocks onto a solid support, followed by the construction of the isoxazole ring.

The most common approach for isoxazole formation on a solid phase is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net For the synthesis of the target compound, two primary strategies can be envisioned:

Resin-Bound Alkyne Strategy: In this method, a resin (e.g., Wang resin) is functionalized with a propiolate linker, which serves as the precursor to the 3-carboxylic acid group. This resin-bound alkyne is then treated with 3-pyridylnitrile oxide, generated in situ from 3-pyridinecarboxaldoxime. The cycloaddition reaction forms the desired resin-bound 5-(3-pyridyl)isoxazole-3-carboxylate. Subsequent cleavage from the resin releases the final carboxylic acid product.

Resin-Bound Nitrile Oxide Precursor Strategy: Alternatively, a pyridine derivative, such as 3-ethynylpyridine, can be used in solution while the nitrile oxide component is tethered to the solid support. However, immobilizing the alkyne component is often more straightforward for library generation.

This solid-phase approach is highly amenable to combinatorial chemistry, allowing for the rapid generation of a diverse library of analogues by varying the nitrile oxide component. researchgate.net

Table 1: Illustrative Steps for Solid-Phase Synthesis of this compound

StepDescriptionKey Reagents/ConditionsPurpose
1. Resin Functionalization An appropriate solid support (e.g., Wang resin) is loaded with an alkyne-containing linker, such as propiolic acid.Wang Resin, Propiolic Acid, Coupling Agent (e.g., DIC)To immobilize the alkyne precursor onto the solid support.
2. Nitrile Oxide Generation 3-Pyridinecarboxaldoxime is converted in situ to the corresponding 3-pyridylnitrile oxide.3-Pyridinecarboxaldoxime, Oxidizing Agent (e.g., NCS, Bleach)To generate the reactive dipole for the cycloaddition reaction.
3. Cycloaddition Reaction The resin-bound alkyne is treated with the freshly generated 3-pyridylnitrile oxide.Resin-bound propiolate, 3-pyridylnitrile oxide, suitable solvent (e.g., DCM, THF)To form the isoxazole ring via a [3+2] cycloaddition.
4. Washing The resin is thoroughly washed with various solvents.DCM, DMF, MethanolTo remove excess reagents and soluble byproducts.
5. Cleavage The final product is cleaved from the solid support.Trifluoroacetic Acid (TFA) in DCMTo release the pure this compound.

Derivatization Strategies for Pyridyl and Carboxylic Acid Functionalities

The this compound scaffold possesses two highly versatile functional groups—the pyridine ring and the carboxylic acid—that serve as key handles for further chemical modification. Derivatization at these sites is crucial for modulating the compound's physicochemical properties and biological activity.

The carboxylic acid moiety is readily converted into a variety of functional groups. Standard amide coupling reactions are among the most important derivatizations, allowing for the introduction of a wide array of substituents. This is typically achieved by activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or HBTU, followed by the addition of a primary or secondary amine. nih.govnih.gov This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships. Another common modification is esterification, which can be accomplished through the classic Fischer esterification method using an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. masterorganicchemistry.com

The pyridyl functionality offers distinct opportunities for derivatization. The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. This allows for reactions such as N-alkylation with alkyl halides to form pyridinium (B92312) salts, or N-oxidation using reagents like m-chloroperoxybenzoic acid (m-CPBA) to yield pyridine N-oxides. These modifications can significantly alter the electronic properties and solubility of the parent molecule. Furthermore, the pyridine ring itself can undergo other transformations, such as electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the electronic nature of the isoxazole substituent. msu.edu

Table 2: Summary of Derivatization Strategies

Functional GroupReaction TypeReagents & ConditionsResulting Derivative
Carboxylic Acid Amide Formation Amine (R¹R²NH), Coupling Agent (e.g., EDCI, HBTU), Base (e.g., DIPEA)Amide
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Reduction Reducing Agent (e.g., LiAlH₄, BH₃·THF)Primary Alcohol
Pyridyl Group N-Alkylation Alkyl Halide (R-X)Pyridinium Salt
N-Oxidation Peroxy Acid (e.g., m-CPBA)Pyridine N-Oxide

Pharmacological and Biological Research of Isoxazole 3 Carboxylic Acid Derivatives

Anti-inflammatory and Immunomodulatory Activities

Derivatives of the isoxazole-3-carboxylic acid core structure have been investigated for their ability to modulate inflammatory pathways, showing potential as a new class of anti-inflammatory agents.

Inhibition of Leukotriene Biosynthesis Pathways (e.g., FLAP, 5-Lipoxygenase)

Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LO) pathway, which are implicated in various inflammatory diseases. A key protein in this pathway is the 5-lipoxygenase-activating protein (FLAP), which presents a critical target for inhibiting LT production.

Compound ClassTargetIC50 (Cellular 5-LO Product Synthesis)IC50 (5-LO Enzyme)
4,5-Diarylisoxazole-3-carboxylic Acid Derivatives (e.g., Compounds 39 & 40)FLAP0.24 µM≥ 8 µM

Data sourced from PubMed. researchgate.net

Modulation of MAP Kinase Signaling (e.g., p38α MAP kinase)

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of this pathway is a key strategy for developing anti-inflammatory therapeutics.

Studies have explored the bioisosteric replacement of the imidazole (B134444) ring in known p38 MAPK inhibitors with an isoxazole (B147169) ring, leading to promising results. nih.gov A synthetic derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), has been specifically investigated for its immunomodulatory effects. Research showed that DIC effectively decreased the release of TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. This activity is associated with the down-regulation of the p38 MAPK pathway, demonstrating the potential of the pyridyl-isoxazole scaffold in modulating this key inflammatory signaling route. nih.gov The nitrogen atom of the pyridine (B92270) ring is considered crucial for binding to the p38α kinase. nih.gov

CompoundBiological EffectPathway Modulated
3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC)Decreased TNF-α and IL-6 releaseDown-regulation of p38 MAPK pathway

Data sourced from PLoS ONE. nih.gov

Casein Kinase 1 (CK1) Inhibition and Therapeutic Implications

Casein Kinase 1 (CK1) comprises a family of serine/threonine-specific protein kinases involved in regulating numerous cellular processes. The delta isoform, CK1δ, is of particular interest as a therapeutic target. Research groups have reported on 3,4-diaryl-isoxazole-based compounds as potent nanomolar inhibitors of CK1δ. mdpi.comnih.gov However, within the reviewed literature focusing on these specific diaryl-isoxazole CK1 inhibitors, the derivatives studied did not feature a pyridyl substitution at the 5-position of the isoxazole ring. Therefore, while the isoxazole scaffold is relevant to CK1 inhibition, the specific contribution or effect of a 5-(3-pyridyl) group in this context is not documented.

Anticancer and Antiproliferative Potentials

The isoxazole scaffold and its derivatives are also being explored for their ability to inhibit cancer cell growth, primarily through the inhibition of key kinases involved in oncogenesis and through direct cytotoxic effects.

Kinase Inhibition (e.g., FLT3) for Oncological Applications

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a key driver in certain hematological malignancies, most notably Acute Myeloid Leukemia (AML). nih.govnih.gov This has made FLT3 a prime target for drug development.

Recent research has led to the discovery of isoxazolo[3,4-b]pyridine-3-amine derivatives as novel covalent inhibitors of FLT3. nih.gov One compound from this series, F15, demonstrated potent inhibitory activity against the FLT3 kinase. Furthermore, it showed strong antiproliferative effects against FLT3-dependent human AML cell lines, such as MOLM-13 and MV4-11. Cellular mechanism studies confirmed that the compound acts by inhibiting the phosphorylation of FLT3 and its downstream signaling factors. nih.gov

CompoundTargetIC50 (Kinase Assay)Cell LineIC50 (Cell-Based Assay)
F15FLT3123 nMMOLM-13253 nM
F15FLT3123 nMMV4-1191 nM

Data sourced from Drug Development Research. nih.gov

Cytotoxicity Studies on Various Cancer Cell Lines

Beyond targeting specific kinases, isoxazole derivatives have been evaluated for their general cytotoxic activity against a range of cancer cell lines. The antiproliferative activity of the FLT3 inhibitor F15 in MOLM-13 and MV4-11 cells highlights the potential of the isoxazolo[3,4-b]pyridine scaffold as an anticancer agent. nih.gov

In other studies, related heterocyclic compounds containing the isoxazole framework have also shown notable antiproliferative effects. A series of compounds based on a pyrrolo[3,4-d]isoxazole framework were tested for their activity against human and murine cancer cell lines. Several derivatives were found to be active against the human cervical carcinoma (HeLa) cell line and a transformed murine fibroblast (3T3-SV40) cell line, with IC50 values in the low microgram per milliliter range. sciforum.net

Compound Class/NameCancer Cell LineCell Line TypeIC50
F15MV4-11Human Acute Myeloid Leukemia91 nM
F15MOLM-13Human Acute Myeloid Leukemia253 nM
Pyrrolo[3,4-d]isoxazole 7HeLaHuman Cervical Carcinoma8 µg/mL
Pyrrolo[3,4-d]isoxazole 11HeLaHuman Cervical Carcinoma7 µg/mL
Pyrrolo[3,4-d]isoxazole 73T3-SV40Transformed Murine Fibroblast7 µg/mL

Data sourced from Drug Development Research and Sciforum. nih.govsciforum.net

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

The isoxazole scaffold has emerged as a point of interest in the development of histone deacetylase (HDAC) inhibitors, which are a class of compounds investigated for their potential in cancer therapy. nih.gov Research has focused on identifying novel zinc-binding groups (ZBGs) to interact with the zinc ion in the catalytic site of HDAC enzymes. nih.govnih.gov In this context, derivatives of 3-hydroxy-isoxazole have been synthesized and evaluated as potential bioisosteric replacements for the commonly used hydroxamic acid moiety found in many HDAC inhibitors. mdpi.com

In one study investigating novel HDAC6 inhibitors, a series of 3-hydroxy-5-arylisoxazole compounds were synthesized. mdpi.com However, docking studies predicted that a derivative featuring a carboxylic acid group at the 3-position of the isoxazole ring did not establish the necessary interactions with the zinc ion within the HDAC6 binding site and was subsequently found to be inactive in in vitro assays. mdpi.com While various isoxazole-based compounds have shown promise by targeting HDACs, the presence of the carboxylic acid at the 3-position appears to be detrimental to this specific inhibitory activity. nih.govresearchgate.net Further research into isoxazole-based HDAC inhibitors has shown that modifications to the core structure can yield potent and selective inhibitors, though specific data for 5-(3-Pyridyl)isoxazole-3-carboxylic Acid in this context remains limited. nih.govarabjchem.org

HDAC Inhibition Data for an Isoxazole-3-Carboxylic Acid Derivative
Compound StructureTargetActivityFinding
Isoxazole derivative with a carboxylic acid at position 3HDAC6InactiveDid not establish interactions with the catalytic zinc ion. mdpi.com

Antimicrobial and Antitubercular Investigations

Antibacterial and Antifungal Efficacy

The isoxazole nucleus is a core component of various compounds exhibiting a wide spectrum of biological activities, including antimicrobial effects. chesci.commdpi.com Derivatives incorporating the isoxazole ring have been extensively studied for their efficacy against a range of pathogenic bacteria and fungi. researchgate.netresearchgate.netnih.gov

Research into isoxazolo[5,4-b]pyridine (B12869864) derivatives, which share a fused pyridyl-isoxazole core structure, has demonstrated notable antibacterial activity. researchgate.net Specifically, certain sulfonamide derivatives of this scaffold were active against Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. researchgate.net Minimum Inhibitory Concentration (MIC) values determined for two of the most active compounds against P. aeruginosa were 47 µg/mL and 44 µg/mL, respectively. researchgate.net

In the realm of antifungal research, isoxazolo[3,4-b]pyridin-3(1H)-one derivatives have shown significant activity, particularly against Candida species. nih.govnih.gov Studies have reported pronounced efficacy against Candida parapsilosis, with MIC values below 6.2 µg/mL. nih.gov The broad antimicrobial potential of the pyridyl-isoxazole scaffold is further supported by findings on bis-isoxazole derivatives bearing a chloro-pyridinyl group, which showed antibacterial activity with MIC values between 100 and 200 μg/mL against strains including Salmonella typhi, E. coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net

Antimicrobial Activity of Selected Pyridyl-Isoxazole Derivatives
Compound ClassMicroorganismReported MIC (µg/mL)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide researchgate.netP. aeruginosa47
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide researchgate.netP. aeruginosa44
Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives nih.govC. parapsilosis<6.2
Bis-isoxazole derivatives with chloro-pyridinyl group researchgate.netVarious bacteria100 - 200

Inhibition of Bacterial Serine Acetyltransferase (SAT)

A key strategy in developing new antibacterial agents is the targeting of metabolic pathways essential for bacteria but absent in mammals. nih.govmdpi.com The L-cysteine biosynthesis pathway is one such target, with the enzyme Serine Acetyltransferase (SAT), also known as CysE, catalyzing the rate-limiting step. nih.govmdpi.comresearchgate.net

In a study aimed at discovering inhibitors of Salmonella typhimurium SAT, a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were investigated. nih.gov This research established that the isoxazole-3-carboxylic acid core was a viable scaffold for SAT inhibition. Various derivatives, including amides and esters, maintained or improved inhibitory activity. nih.gov However, a critical structure-activity relationship finding emerged when the core was substituted with a pyridine ring. This modification, resulting in a compound structurally analogous to this compound, led to a significant loss of affinity for the enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) greater than 400 μM. nih.gov This indicates that while the isoxazole-3-carboxylic acid scaffold is promising, the pyridyl substitution is detrimental to its interaction with the SAT active site.

Inhibitory Activity of Isoxazole-3-Carboxylic Acid Derivatives against Bacterial SAT
Compound ClassTarget EnzymeIC₅₀ (µM)
(2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives nih.govS. typhimurium SAT2.6 - 184
Isoxazole-3-carboxylic acid with Pyridine substitution nih.govS. typhimurium SAT>400

Neurological and Pain Management Research

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Development

Nicotinic acetylcholine receptors (nAChRs) are recognized therapeutic targets for a variety of central nervous system disorders. nih.gov The development of ligands that can selectively modulate these receptors is an active area of research. The isoxazole nucleus has been utilized as a scaffold in the design of novel nAChR ligands. nih.gov

In a study focused on creating new analgesic compounds analogous to the potent nAChR ligand epibatidine, a series of isoxazole derivatives were synthesized and evaluated. nih.gov Among the compounds tested, 2-(3-methyl-5-isoxazolyl)pyridine, a structural analog of this compound, demonstrated the most promising analgesic profile in a hot plate test. nih.gov The observed analgesic effect was partially blocked by pretreatment with mecamylamine, a nicotinic receptor antagonist, confirming that the compound's activity was mediated through nAChRs. nih.gov This research highlights the potential of the pyridyl-isoxazole scaffold in the development of new nAChR ligands for pain management.

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics, as it plays a crucial role in pain and inflammation pathways. mdpi.commdpi.com The search for new TRPV1 modulators has explored a diverse range of chemical structures.

Research has shown that N-pyridyl-3-benzamides can act as low micromolar agonists of the human TRPV1 receptor. nih.govresearchgate.net Further exploration of this structural motif led to the discovery that N-quinolin-3-yl-benzamides are potent TRPV1 antagonists. nih.gov The N-pyridin-3-yl moiety, which is present in this compound, is therefore a relevant structural component for TRPV1 modulation. Additionally, other studies have specifically synthesized and evaluated isoxazole-3-carboxamide (B1603040) series for their ability to modulate the TRPV1 channel. researchgate.net While direct studies on this compound are not specified, the documented activity of both the N-pyridin-3-yl group and the isoxazole-3-carboxamide scaffold suggests that this class of compounds is of significant interest in the field of TRPV1-targeted drug discovery. researchgate.netnih.gov

Monoamine Oxidase (MAO) Inhibition for Neurological Disorders

There is no available scientific literature or published data detailing studies on the monoamine oxidase (MAO) inhibitory activity of this compound. Research into the potential of this specific compound for the treatment of neurological disorders through MAO inhibition has not been reported.

Metabolic Disorder Research

Investigations into the effects of this compound on metabolic disorders are not documented in the current body of scientific literature.

α-Glucosidase Inhibition for Antidiabetic Applications

There are no published research findings on the α-glucosidase inhibitory properties of this compound. Consequently, its potential for antidiabetic applications via this mechanism remains uninvestigated.

Xanthine (B1682287) Oxidase Inhibition in Gout and Hyperuricemia

Although the isoxazole-3-carboxylic acid scaffold has been explored for xanthine oxidase inhibition in related molecules, there is no specific data available for this compound. Studies detailing its inhibitory concentration (IC₅₀) or its mechanism of action on the xanthine oxidase enzyme have not been published.

Other Biological Activities and Emerging Therapeutic Targets

A comprehensive search of scientific databases did not yield any studies focused on other biological activities or emerging therapeutic targets for this compound. The broader therapeutic potential of this specific chemical entity is yet to be characterized.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Pyridyl Substitution on Biological Activity and Specificity

The pyridyl ring is a crucial component of the 5-(3-Pyridyl)isoxazole-3-carboxylic acid structure, significantly influencing its biological activity and target specificity. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming key interactions with target proteins. The position of this nitrogen atom is critical; for instance, derivatives with a 3-pyridyl moiety often exhibit different activity profiles compared to those with 2-pyridyl or 4-pyridyl groups due to the altered geometry and electronic distribution. scielo.br

Studies on related heterocyclic compounds have shown that the pyridine ring is present in over 7,000 drugs, highlighting its importance in medicinal chemistry. scielo.br Its inclusion can enhance biological effects and modulate the pharmacokinetic properties of a molecule. For example, in a series of thiazolyl-triazole derivatives, compounds featuring a 3-pyridyl group displayed notable antibacterial activity, particularly against Gram-positive bacteria. scielo.br

Role of the Carboxylic Acid Moiety in Ligand-Target Interactions

The carboxylic acid group at the 3-position of the isoxazole (B147169) ring is a pivotal functional group in defining the ligand-target interactions of this compound. researchgate.net As a functional group present in over 450 marketed drugs, its importance in pharmacophore design is well-established. wiley-vch.de Under physiological pH conditions, this group is typically ionized to its carboxylate form, which can engage in strong ionic interactions or hydrogen bonds with positively charged amino acid residues, such as arginine or lysine, within a protein's active site. researchgate.net

Influence of Substituent Effects on the Isoxazole Ring

For instance, structure-activity relationship studies on various isoxazole derivatives have revealed that:

Electron-donating groups , such as methoxy (B1213986) substituents, on an associated phenyl ring can enhance anticancer activity. nih.gov

Electron-withdrawing groups , like nitro or chloro groups, at the C-3 position have been shown to increase antibacterial activity in some series. ijpca.org

The placement of substituents is also critical. Co-crystal structures of trisubstituted isoxazoles have demonstrated that substituents at the C-3, C-4, and C-5 positions anchor the ligand in specific orientations within the binding site. dundee.ac.uk A hydrogen bond-donating group at the C-5 position, for example, can significantly increase potency by forming additional polar interactions with the target protein. dundee.ac.uk

The inherent chemical properties of the isoxazole ring, such as its electron-rich nature and the weak nitrogen-oxygen bond, also make it a versatile intermediate for further chemical modifications, allowing for the creation of diverse libraries of compounds with potentially enhanced biological activities. rsc.orgnih.gov

Conformational Analysis and Bioisosteric Replacements

The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the pyridyl and isoxazole rings relative to each other, which must be complementary to the topology of the target's binding site. The flexibility or rigidity of the molecule can impact its binding affinity and selectivity.

Several functional groups have been successfully employed as bioisosteres for carboxylic acids. The choice of a suitable replacement depends on matching key properties like acidity (pKa), size, shape, and electronic distribution.

Table 1: Common Bioisosteric Replacements for Carboxylic Acid

BioisostereKey Features and Rationale
Tetrazole Acidity is comparable to carboxylic acids (pKa ≈ 4.5–4.9). It is more lipophilic but may not always improve permeability due to strong hydrogen bonding. Widely used in approved drugs. drughunter.com
Acyl Sulfonamide Can mimic the hydrogen bonding geometry of a carboxylate. Often leads to a significant increase in potency. drughunter.com
3-Hydroxyisoxazole A planar, heterocyclic isostere with a pKa of ~4–5. It has been used extensively in the development of neurotransmitter analogs. nih.gov
Hydroxamic Acid Generally less acidic (pKa > 8) and can lead to higher unbound fractions in plasma compared to more acidic isosteres. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule, such as 5-(3-Pyridyl)isoxazole-3-carboxylic acid, to a macromolecular target, typically a protein.

Studies on related pyridinyl isoxazole (B147169) derivatives have shown their potential as anticancer agents, with molecular docking simulations revealing good binding scores against targets like liver cancer proteins. researchgate.net For this compound, docking simulations would involve preparing the 3D structure of the molecule and docking it into the active sites of various known cancer-related proteins, such as kinases, cyclooxygenases, or heat shock proteins. For instance, isoxazole-based molecules have been identified as potential inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer progression. sciety.orgresearchgate.net

The docking results would provide a binding energy score (e.g., in kcal/mol) and a visual representation of the binding pose. Key interactions, such as hydrogen bonds formed by the carboxylic acid group or the pyridyl nitrogen, and hydrophobic interactions involving the isoxazole and pyridine (B92270) rings, would be identified. These predicted interactions help to hypothesize the mechanism of action and guide further experimental validation.

Table 1: Representative Molecular Docking Targets for Isoxazole Scaffolds

Target Protein Therapeutic Area Potential Key Interactions
Cyclooxygenase-2 (COX-2) Inflammation Hydrogen bonds with active site residues, hydrophobic interactions within the binding pocket.
Farnesoid X Receptor (FXR) Metabolic Diseases Hydrophobic interactions, salt bridges with residues like ARG331. nih.gov
Hsp90 Oncology Hydrogen bonds with key residues like Gly97, Asn51, and Lys58. sciety.orgresearchgate.net
Dihydrofolate reductase (DHFR) Infectious Diseases Specific binding to the active site, displacing the natural substrate. bohrium.com

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would be performed on the best-docked pose of this compound with its predicted target protein to assess the stability of the complex and refine the understanding of the binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of derivatives of this compound, a 3D-QSAR study could be conducted to identify the key structural features required for their biological activity. nih.gov

This process involves aligning a set of molecules with known activities and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. nih.govnih.gov These models generate contour maps that visualize the regions where certain properties (e.g., steric bulk, positive or negative charge, hydrophobicity) would increase or decrease the biological activity. For instance, a QSAR model for a series of isoxazole derivatives showed that the presence of hydrophobicity at one position and an electronegative group at another position was crucial for their agonistic activity. nih.gov Such an analysis for derivatives of this compound would guide the rational design of new, more potent compounds by indicating optimal substitutions on the pyridyl or isoxazole rings. researchgate.net

Table 2: Key Parameters in a Typical 3D-QSAR Study

Parameter Description Significance
q² (Cross-validated r²) A measure of the internal predictive ability of the model. A higher q² value indicates a more robust and predictive model.
r² (Non-cross-validated r²) A measure of the correlation between the predicted and actual activities for the training set. A value close to 1.0 indicates a good fit of the model to the data.
r²_pred (External validation r²) A measure of the predictive ability of the model on an external test set of compounds. A high r²_pred value confirms the model's ability to predict the activity of new compounds.
CoMFA/CoMSIA Fields Steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor fields. These fields are used to generate contour maps that guide chemical modifications.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. sciety.org Based on the structural features of this compound, a virtual library of related compounds can be designed by introducing various substituents at different positions on the pyridyl and isoxazole rings.

This virtual library can then be screened against the 3D structure of a potential protein target using high-throughput molecular docking. bohrium.com The goal is to filter the library and prioritize a smaller number of compounds for synthesis and experimental testing. For example, screening of the ZINC database for isoxazole-based molecules has successfully identified potential inhibitors for targets like Hsp90. researchgate.net The insights gained from QSAR and molecular dynamics studies on this compound can be used to refine the design of the virtual library, focusing on modifications that are predicted to enhance binding affinity and biological activity. This approach significantly reduces the time and cost associated with the early stages of drug discovery.

Applications As Chemical Probes and Building Blocks

Development of Chemical Probes for Biological Pathways

While specific studies detailing the use of 5-(3-Pyridyl)isoxazole-3-carboxylic acid as a chemical probe are not extensively documented, the broader class of isoxazole-containing compounds is recognized for its potential in developing targeted molecules to investigate biological pathways. The isoxazole (B147169) scaffold is a key component in various biologically active molecules, and its derivatives are often employed to probe enzyme active sites and receptor binding pockets.

The pyridyl-isoxazole structure can be strategically modified to create derivatives with fluorescent tags or reactive groups, enabling them to serve as probes for identifying and characterizing protein targets or for imaging cellular processes. The nitrogen atom in the pyridine (B92270) ring can influence the molecule's solubility and ability to form hydrogen bonds, which are crucial for interactions with biological macromolecules.

Research on analogous compounds suggests that pyridinyl isoxazole derivatives have the potential to modulate cellular signaling. For instance, a pyridinyl isoxazole compound has been noted for its significant suppression of cytokine release, indicating its potential to probe inflammatory pathways. nih.gov The development of chemical probes from scaffolds like this compound is an active area of research aimed at elucidating complex biological mechanisms.

Utility in the Synthesis of Complex Heterocyclic Systems

This compound is a valuable starting material for the synthesis of more elaborate heterocyclic structures. mdpi.com The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction. These reactions allow for the coupling of the pyridylisoxazole core to other molecular fragments, leading to the construction of diverse and complex molecules.

The isoxazole ring itself can participate in various chemical reactions. For example, it can undergo ring-opening reactions under specific conditions to yield other functionalized acyclic or heterocyclic systems. This reactivity makes this compound a versatile intermediate in synthetic organic chemistry.

The synthesis of fused isoxazoles is a notable application, leading to compounds with a wide range of therapeutic potentials, including anticancer, antibacterial, and antifungal activities. mdpi.com The strategic use of substituted isoxazoles as precursors allows for the creation of novel molecular architectures with desired physicochemical and biological properties. nih.gov

Table 1: Examples of Complex Heterocyclic Systems Derived from Isoxazole Precursors

Precursor TypeResulting Heterocyclic SystemPotential Application
4,5-diarylisoxazol-3-carboxylic acidsComplex diarylisoxazolesAnti-inflammatory
5-(3-alkylquinolin-2-yl)-3-aryl isoxazolesQuinolinyl-isoxazole hybridsAnticancer
Isoxazolo[5',4':5,6]pyrido[2,3-b]indolesFused pyridyl-indole-isoxazolesAnticancer

This table is illustrative and based on the applications of various isoxazole derivatives as reported in the scientific literature. nih.gov

Advanced Intermediates in Pharmaceutical and Agrochemical Development

The isoxazole nucleus is a key pharmacophore found in a number of commercially available drugs and agrochemicals. researchgate.net Consequently, this compound and its derivatives are considered important intermediates in the discovery and development of new therapeutic agents and crop protection products. dntb.gov.ua

In pharmaceutical research, the isoxazole ring is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, such as amides or esters. The incorporation of a pyridyl group can enhance a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. Pyridine and isoxazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ontosight.aiontosight.ai

In the field of agrochemicals, isoxazole derivatives have been developed as fungicides, herbicides, and insecticides. google.com The structural features of this compound provide a foundation for the synthesis of novel active ingredients with improved efficacy and environmental profiles. The versatility of the isoxazole scaffold allows for the fine-tuning of biological activity and selectivity through chemical modification. researchgate.net

Table 2: Selected Biological Activities of Isoxazole Derivatives in Drug Discovery

Isoxazole Derivative ClassInvestigated Biological Activity
Pyridinyl isoxazolesSuppression of cytokine release
4,5-diarylisoxazol-3-carboxylic acidsLeukotriene biosynthesis inhibition
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivativesFLT3 kinase inhibition (anticancer)
3-amino-benzo[d]isoxazole based compoundsc-Met kinase inhibition (anticancer)

This table is based on research findings for various isoxazole-containing compounds and is intended to be representative of the potential applications of derivatives of this compound. nih.gov

Future Perspectives and Research Challenges in 5 3 Pyridyl Isoxazole 3 Carboxylic Acid Research

Exploration of Novel Synthetic Pathways

While methods for synthesizing isoxazole (B147169) derivatives exist, the development of more efficient, cost-effective, and environmentally friendly pathways for 5-(3-Pyridyl)isoxazole-3-carboxylic acid is a key research focus. nih.gov Future explorations are likely to concentrate on several innovative strategies.

One promising approach is the refinement of [3+2] cycloaddition reactions, which are fundamental to forming the isoxazole ring. vulcanchem.com Research could focus on developing novel catalysts that improve the regioselectivity of the reaction between a pyridyl-containing alkyne and a nitrile oxide precursor, leading to higher yields of the desired 5-substituted isoxazole isomer. nih.gov

Furthermore, the application of green chemistry principles offers significant opportunities. This includes the use of ultrasound-assisted synthesis, which can reduce reaction times and increase yields, or the development of one-pot procedures that minimize waste and simplify purification processes. nih.gov Flow chemistry represents another advanced manufacturing approach that could enable scalable and highly controlled synthesis of the target compound.

Synthetic StrategyKey FeaturesPotential Advantages
Catalyst Development Design of novel catalysts (e.g., copper-based) for [3+2] cycloaddition reactions.Improved regioselectivity, higher yields, milder reaction conditions.
Green Chemistry Approaches Utilization of methods like ultrasound or microwave-assisted synthesis.Reduced energy consumption, shorter reaction times, environmentally benign. nih.gov
One-Pot Synthesis Combining multiple reaction steps into a single sequence without isolating intermediates.Increased efficiency, reduced solvent waste, lower operational costs. nih.gov
Flow Chemistry Continuous reaction processes in microreactors.Enhanced safety, scalability, and process control.

Identification of Undiscovered Biological Targets

The isoxazole scaffold is present in compounds known to interact with a wide array of biological targets, including enzymes and receptors involved in inflammation, neurological disorders, and cancer. rsc.orgnih.gov Derivatives of isoxazole carboxylic acid have shown inhibitory activity against enzymes like xanthine (B1682287) oxidase (XO) and cyclooxygenase (COX). nih.govnih.gov The presence of the 3-pyridyl group, a common feature in central nervous system (CNS) active drugs, suggests that this compound could have undiscovered neurological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Future research should involve comprehensive screening of this compound against diverse panels of biological targets. High-throughput screening (HTS) campaigns and a technique known as reverse docking—where a molecule is computationally screened against a library of known protein structures—can help identify novel protein binders. Investigating its effect on kinase signaling pathways is also a promising avenue, as many kinase inhibitors incorporate a pyridine (B92270) moiety. nih.gov

Potential Target ClassSpecific ExamplesRationale for Investigation
Enzymes Xanthine Oxidase (XO), Cyclooxygenases (COX-1/COX-2), p38 MAP Kinase. nih.govnih.govnih.govIsoxazole-3-carboxylic acid is a known pharmacophore for enzyme inhibition.
Receptors (CNS) Nicotinic Acetylcholine Receptors (nAChRs). nih.govThe 3-pyridyl group is a key structural element in many nAChR ligands.
Kinases Various, including those involved in inflammatory and cancer signaling.The pyridine ring is a privileged scaffold in kinase inhibitor design. nih.gov
Ion Channels GABA-gated chloride channels. researchgate.netThe isoxazoline (B3343090) scaffold, a related structure, is known to target these channels.

Development of Highly Selective and Potent Therapeutic Agents

Once novel biological targets are identified, the next challenge is to optimize the structure of this compound to create derivatives with high potency and selectivity. This involves detailed structure-activity relationship (SAR) studies. nih.gov

Systematic modifications to different parts of the molecule can be explored:

Pyridyl Ring: Introducing substituents (e.g., methyl, halogen, methoxy (B1213986) groups) at various positions on the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile, potentially enhancing target binding and improving pharmacokinetic properties. vulcanchem.com

Carboxylic Acid Group: This group is crucial for interacting with certain biological targets, often forming key hydrogen bonds or salt bridges. rsc.orgnih.gov It can be esterified or converted to an amide to create prodrugs or to explore different binding interactions.

Isoxazole Core: While less commonly modified, subtle changes to the core structure could be explored, although this may be more synthetically challenging.

The goal is to design analogs that bind tightly to the intended target while having minimal affinity for off-target proteins, thereby reducing the potential for side effects. For instance, in developing COX inhibitors, achieving selectivity for COX-2 over COX-1 is a critical objective to minimize gastrointestinal toxicity. nih.gov

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery relies on a synergistic combination of computational and experimental techniques to accelerate the development process. For this compound, this integrated approach is essential for navigating the complexities of identifying targets and optimizing lead compounds.

Computational methodologies play a vital predictive role. Molecular docking can be used to simulate the binding of the compound to the active site of a potential protein target, providing insights into key interactions and guiding the design of more potent derivatives. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex over time. Additionally, quantitative structure-activity relationship (QSAR) and ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can help prioritize which derivatives to synthesize and test, saving time and resources. nih.gov

Advanced experimental methodologies are required to validate computational predictions and fully characterize the compound's biological activity. This includes in vitro enzyme inhibition and receptor binding assays to determine potency and selectivity. ontosight.ai Cellular assays are then used to confirm activity in a more biologically relevant context. Finally, promising compounds would be evaluated in in vivo animal models to assess their efficacy and pharmacokinetic profiles. ontosight.ai

MethodologyApplication in ResearchExpected Outcome
Molecular Docking Predicting binding modes and affinities to biological targets. nih.govnih.govIdentification of key binding interactions; guidance for rational drug design.
ADME-T Prediction In silico assessment of pharmacokinetic and toxicity profiles. nih.govEarly identification of candidates with favorable drug-like properties.
High-Throughput Screening (HTS) Testing the compound against large libraries of biological targets.Discovery of novel, unanticipated biological activities.
Advanced Spectroscopy (NMR, MS) Structural confirmation and purity analysis of synthesized compounds. ontosight.aiAccurate characterization of novel chemical entities.

By systematically addressing these research challenges through the integrated use of novel synthesis, comprehensive biological screening, rational drug design, and advanced computational and experimental tools, the full therapeutic potential of the this compound scaffold can be unlocked.

Q & A

Q. What synthetic strategies are most effective for regioselective preparation of 5-(3-Pyridyl)isoxazole-3-carboxylic acid?

The compound is synthesized via condensation-cyclization of 2,4-diketoesters with hydroxylamine hydrochloride under controlled pH (acetic acid/sodium acetate buffer, pH 4). The ethoxycarbonyl group enhances electrophilicity at the C2 position of the diketoester, directing nucleophilic attack by hydroxylamine to form the isoxazole ring. Reaction optimization includes solvent selection (e.g., ethanol for recrystallization) and temperature control during cyclization .

Q. How can regioselectivity be confirmed during the synthesis of isoxazole derivatives like this compound?

Regioselectivity is validated using spectral data (¹H/¹³C NMR and IR). For example, the absence of a carbonyl peak at ~1700 cm⁻¹ (IR) confirms cyclization. NMR analysis distinguishes between C3 and C5 substituents based on coupling patterns and chemical shifts of pyridyl protons .

Q. What analytical techniques are recommended for characterizing purity and stability of this compound?

  • HPLC : To assess purity using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid).
  • Mass spectrometry : Exact mass determination (e.g., HRMS) to confirm molecular formula.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for polymorph identification .

Advanced Research Questions

Q. How does structural modification of the pyridyl or isoxazole moiety influence biological activity (e.g., enzyme inhibition)?

Structure-activity relationship (SAR) studies show that:

  • Electron-withdrawing groups (e.g., nitro at the 3-position of phenyl) enhance binding to targets like the system xc⁻ transporter.
  • The carboxylic acid group is essential for interactions with basic residues (e.g., lysine or arginine) in enzyme active sites.
  • Substitutions on the pyridyl ring (e.g., methoxy groups) modulate lipophilicity and bioavailability. Comparative assays using radiolabeled substrates or fluorescence-based inhibition assays are recommended .

Q. What computational methods are suitable for predicting binding modes of this compound with cannabinoid receptors?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with CB2 receptor residues (e.g., Trp258).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS.
  • Free energy calculations (MM/PBSA) : Quantify binding affinities and identify key residues for mutagenesis studies .

Q. How do environmental factors (pH, light, temperature) affect the compound’s stability in aqueous solutions?

  • pH stability : Degradation studies in buffers (pH 3–9) monitored via HPLC show maximal stability at pH 5–6.
  • Light sensitivity : UV-Vis spectroscopy reveals photodegradation under direct UV light (λ = 254 nm), necessitating amber glass storage.
  • Thermal stability : Accelerated stability testing (40°C/75% RH) over 4 weeks indicates <5% degradation when stored desiccated .

Methodological Considerations

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., ATP depletion assays for antiproliferative activity).
  • Control experiments : Verify compound integrity under assay conditions (e.g., LC-MS post-incubation).
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
  • Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • In-line purification : Simulated moving bed (SMB) chromatography isolates the product from diketoester intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.